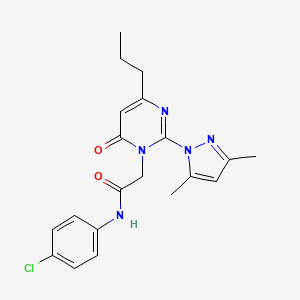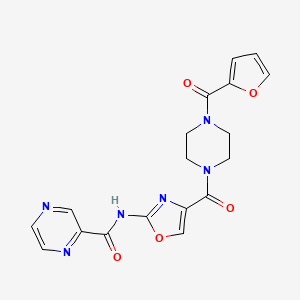
4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines, such as 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity.Molecular Structure Analysis
The molecular structures of derivatives related to 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures.Chemical Reactions Analysis
Chemical reactions involving 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride derivatives are key to understanding their reactivity and functional capabilities.Physical And Chemical Properties Analysis
The physical properties of 4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications.Wissenschaftliche Forschungsanwendungen
- Details : AEBSF’s reactivity allows controlled modifications of silk fibroin, impacting its mechanical properties, biocompatibility, and drug delivery potential .
- Details : Researchers utilize AEBSF to synthesize polymers through polycondensation processes. Its functional groups participate in forming covalent bonds between monomers, leading to polymerization .
- Details : S1P activates sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis. By inhibiting S1P, researchers gain insights into cholesterol regulatory genes and lipid metabolism .
Chemical Modification of Silk Fibroin
Polycondensation Reactions
Inhibition of Site-1-Protease (S1P)
Wirkmechanismus
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to target carbonic anhydrase 2 in humans .
Mode of Action
It’s structurally similar compound, aebsf, is known to covalently modify the hydroxyl of serine residues, causing an additional 1830354 Da to be added to each modified residue .
Biochemical Pathways
It is an organic chemical of the catecholamine and phenethylamine families .
Pharmacokinetics
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s structurally similar compound, aebsf, is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Action Environment
Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-9)5-8(11)10-6;;/h4-5H,2-3,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNBGMRXFDWBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)




![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2477929.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2477932.png)


